molecular formula C11H13Cl2N3O B1379235 5-Amino-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-2-one dihydrochloride CAS No. 1461704-92-6

5-Amino-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-2-one dihydrochloride

Cat. No.: B1379235
CAS No.: 1461704-92-6
M. Wt: 274.14 g/mol
InChI Key: BATATNJLKKJDDJ-UHFFFAOYSA-N
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Description

5-Amino-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-2-one dihydrochloride is a heterocyclic compound that features both pyridine and pyridone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Biochemical Analysis

Biochemical Properties

5-Amino-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-2-one dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The interaction with CDKs can lead to the inhibition of their activity, thereby affecting cell proliferation and growth. Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of CDKs by binding to their ATP-binding sites, preventing the phosphorylation of target proteins . Additionally, this compound can interact with transcription factors, altering their ability to regulate gene expression . These interactions result in changes in cellular processes and functions, contributing to the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular processes, including prolonged cell cycle arrest and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-2-one dihydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxaldehyde with an appropriate amine and a ketone in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-2-one dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

5-Amino-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-2-one dihydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile
  • 5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

5-Amino-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-2-one dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyridine and pyridone moieties allows for versatile reactivity and potential for diverse applications .

Properties

IUPAC Name

5-amino-1-(pyridin-3-ylmethyl)pyridin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O.2ClH/c12-10-3-4-11(15)14(8-10)7-9-2-1-5-13-6-9;;/h1-6,8H,7,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATATNJLKKJDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=C(C=CC2=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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